2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C19H13ClN4O |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-chloro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13ClN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24) |
InChI Key |
CRJHHUUXGWSNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation with Pyridine-3-Carboxaldehyde
A primary method involves reacting 4-nitro-1,2-diaminobenzene with pyridine-3-carboxaldehyde in refluxing ethanol under acidic conditions (HCl or acetic acid). The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C). This yields 2-(pyridin-3-yl)-1H-benzimidazol-5-amine , a critical intermediate.
Key reaction parameters :
Amide Bond Formation with 2-Chlorobenzoyl Chloride
The final step couples the benzimidazole intermediate with 2-chlorobenzoyl chloride to form the target compound.
Direct Acylation in Anhydrous Conditions
In a representative procedure, 2-(pyridin-3-yl)-1H-benzimidazol-5-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 2-Chlorobenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is refluxed for 24 hours, filtered, and purified via silica gel chromatography (ethyl acetate/hexane).
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 66°C (reflux) |
| Reaction Time | 24 hours |
| Base | Triethylamine |
| Purification | Column chromatography (2:1 ethyl acetate/hexane) |
| Yield | 49–58% |
Alternative Coupling Strategies
Carbodiimide-Mediated Coupling
For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are employed in dimethylformamide (DMF). This method activates the carboxylic acid derivative of 2-chlorobenzoic acid for amide bond formation.
Procedure :
-
2-Chlorobenzoic acid (1.1 equiv) is treated with EDC (1.5 equiv) and DMAP (0.1 equiv) in DMF.
-
The benzimidazole amine (1.0 equiv) is added, and the reaction is stirred at 50°C for 24 hours.
-
Post-reaction, the mixture is diluted with water, filtered, and purified via chromatography.
Performance metrics :
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl₃, 400 MHz) :
-
δ 8.85 (dd, J = 4.8 Hz, 1H, pyridine-H2)
-
δ 8.66 (dd, J = 4.8 Hz, 1H, pyridine-H4)
-
δ 7.82–7.76 (m, 1H, benzamide-H4)
13C NMR (CDCl₃) :
Chromatographic Purity
HPLC Analysis :
-
Column : C18 reverse-phase
-
Mobile Phase : Acetonitrile/water (70:30)
-
Retention Time : 6.8 minutes
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acylation | 49–58 | 95–97 | Moderate | High |
| Carbodiimide Coupling | 70–83 | 98–99 | High | Moderate |
The carbodiimide method offers superior yields and purity but requires costly reagents. Direct acylation remains advantageous for small-scale synthesis due to simpler setup.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., THF distillation) and automated chromatography improve cost efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares key structural and functional features of the target compound with related molecules from the evidence:
*Estimated based on molecular formula.
Key Observations:
Benzamide vs.
Pyridine vs.
Chlorine Substituent : The 2-chloro group increases lipophilicity compared to hydroxylated analogs (e.g., ’s 3-hydroxypyridinyl derivative), which could improve blood-brain barrier penetration .
Physicochemical Properties
| Property | Target Compound | Flumbatinib | Compound |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | 4.1 | 1.8 |
| Hydrogen Bond Donors | 2 | 4 | 3 |
| Rotatable Bonds | 5 | 9 | 3 |
The target compound’s moderate logP and fewer rotatable bonds suggest balanced solubility and bioavailability compared to bulkier analogs like Flumbatinib.
Biological Activity
2-Chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.8 g/mol. The compound features a benzimidazole core substituted with a pyridine group and a chloro-benzamide moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(pyridin-3-yl)-1H-benzimidazole with chloroacetyl chloride in the presence of a base like triethylamine. The process is conducted in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity.
Antiviral Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit antiviral properties. A study on benzamide derivatives demonstrated significant reduction in cytoplasmic HBV DNA levels, suggesting that these compounds may interact with the HBV core protein, inhibiting nucleocapsid assembly .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be elucidated. Its structural features are believed to enhance interactions with microbial targets.
Cancer Research
In cancer studies, compounds similar to this compound have shown promise as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in various malignancies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Assembly : By binding to specific sites on viral proteins, it disrupts the assembly process.
- Kinase Inhibition : The compound may interfere with kinase signaling pathways critical for cell proliferation and survival in cancer cells.
Case Studies
Q & A
Q. Basic
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 363.08 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity (>98%) .
What strategies are employed to investigate the compound's potential as a histone deacetylase (HDAC) inhibitor, and how do structural features influence target binding?
Q. Advanced
- HDAC Inhibition Assays :
- Structural Insights :
How should researchers address discrepancies in biological activity data across different in vitro models for this compound?
Q. Advanced
- Experimental Validation :
- Replicate assays in standardized cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) to minimize variability .
- Control for metabolic stability using liver microsomal assays .
- Data Analysis :
What computational approaches are utilized to predict the binding modes and pharmacokinetic properties of this benzamide derivative?
Q. Advanced
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (e.g., HDAC1-PDB:4BKX) for 100 ns to assess binding stability .
- ADMET Prediction :
What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs to enhance target selectivity and reduce off-target effects?
Q. Advanced
- Analog Design :
- Introduce substituents at the benzimidazole C5 position (e.g., -OCH₃, -CF₃) to modulate HDAC isoform selectivity .
- Functional Assays :
How can researchers resolve contradictions in cytotoxicity data between 2D monolayer cultures and 3D tumor spheroid models?
Q. Advanced
- Model Optimization :
- Use hypoxia-mimetic agents (e.g., CoCl₂) in 3D spheroids to better replicate tumor microenvironments .
- Measure ATP levels (CellTiter-Glo) and caspase-3/7 activity (Apoptosis Assay) for mechanistic insights .
- Data Interpretation :
- Adjust IC₅₀ values for spheroid penetration limitations using diffusion-reaction models .
What analytical techniques are critical for assessing the compound's stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies :
- Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
- Monitor degradation via UPLC-MS; identify hydrolyzed products (e.g., free benzimidazole) .
- Light Sensitivity :
- Conduct ICH Q1B photostability testing to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
